Higenamine

Description

Scope and Research Objectives Research on higenamine encompasses a broad scope, aiming to fully elucidate its pharmacological profile, mechanisms of action, and potential clinical utility. Key research objectives include detailed studies on its interactions with specific adrenergic receptor subtypes (β1 and β2) and other molecular pathways, such as the PI3K/AKT and NF-κB signaling pathways, which are involved in its anti-apoptotic and anti-inflammatory effects.mdpi.comnih.govfrontiersin.orgfrontiersin.orgInvestigations also focus on its effects on cellular processes like energy metabolism and oxidative stress.mdpi.comfrontiersin.orgFurthermore, research is ongoing to understand the pharmacokinetics and pharmacodynamics of this compound, although data in humans, particularly regarding oral administration, remains limited.researchgate.netnih.govfrontiersin.orgStudies also aim to identify and characterize potential new signaling pathways and targets modulated by this compound and explore the effects of combining it with other compounds.nih.govThe presence of this compound in numerous plants used in traditional medicine and increasingly in dietary supplements has also led to research focused on detection methods and the potential for unintentional exposure.mdpi.compensoft.netwada-ama.org

Detailed Research Findings:

Research has provided detailed insights into the mechanisms and effects of this compound. As a beta-adrenergic agonist, this compound activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which mediates various downstream effects like enhanced cardiac output and bronchodilation. wikipedia.orgpatsnap.com

Studies have demonstrated its positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, primarily mediated through β1-adrenergic receptors in the heart. mdpi.comfrontiersin.orgfrontiersin.org While these cardiovascular effects are considered relatively mild compared to some other β1-agonists, they suggest potential in conditions of low cardiac output. mdpi.com

This compound also exhibits bronchodilatory effects by acting on β2-adrenergic receptors, supporting its potential in respiratory conditions. frontiersin.orgmdpi.com

Beyond adrenergic activity, research highlights its antioxidant properties, showing that this compound can reduce oxidative damage by affecting reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. mdpi.comfrontiersin.org It has also demonstrated anti-inflammatory effects by inhibiting pathways like NF-κB and reducing pro-inflammatory cytokines. mdpi.comfrontiersin.org Studies in animal models have indicated anti-thrombotic and anti-platelet aggregation activities via a cAMP-dependent pathway. wikipedia.org

Research into the biosynthesis of this compound indicates it is synthesized via the benzylisoquinoline alkaloid pathway, involving enzymes that convert precursors like dopamine and 4-hydroxyphenylacetaldehyde. wikipedia.org (S)-Norcoclaurine synthase (NCS) catalyzes a key Pictet-Spengler condensation reaction in this pathway. wikipedia.org

Studies have also investigated the presence of this compound in various plants. Table 1 summarizes some of the plants reported to contain this compound. mdpi.compensoft.net

Table 1: Selected this compound-Containing Plants

| Plant Name | Scientific Name | Reference |

| Aconitum spp. | Aconitum spp. | mdpi.compensoft.net |

| Annona squamosa | Annona squamosa | wikipedia.orgmdpi.com |

| Asarum heterotropoides | Asarum heterotropoides | wikipedia.orgmdpi.compensoft.net |

| Asarum sieboldii | Asarum sieboldii | mdpi.compensoft.net |

| Aristolochia brasiliensis | Aristolochia brasiliensis | mdpi.compensoft.net |

| Gnetum parvifolium | Gnetum parvifolium | mdpi.compensoft.net |

| Nandina domestica | Nandina domestica | wikipedia.orgmdpi.compensoft.net |

| Nelumbo nucifera | Nelumbo nucifera | wikipedia.orgmdpi.compensoft.net |

| Tinospora crispa | Tinospora crispa | mdpi.compensoft.net |

Research findings also include investigations into its effects on specific conditions. For example, studies have explored its potential in improving erectile dysfunction through relaxation of the corpus cavernosum via a beta-adrenoceptor mechanism. wikipedia.orgmdpi.com Additionally, research has examined its impact on hepatic stellate cell activation and liver fibrosis in experimental models, suggesting a potential therapeutic role via pathways like TGF-β1/Smad. mdpi.combiolifesas.org

Pharmacokinetic studies in animals and humans suggest that this compound follows a two-compartment model and has a relatively short half-life, although oral bioavailability can be low. frontiersin.orgresearchgate.netnih.govfrontiersin.org

Propriétés

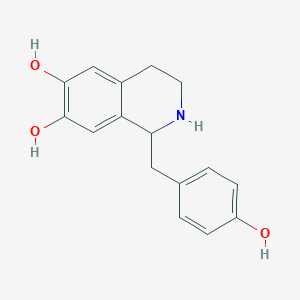

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRCQWQRFZITDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973974 | |

| Record name | Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5843-65-2, 106032-53-5 | |

| Record name | Higenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5843-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Higenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242 - 244 °C | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Mechanisms of Action of Higenamine

Adrenergic Receptor Interactions

Higenamine is known to interact with adrenergic receptors, which are G protein-coupled receptors that bind to catecholamines like epinephrine and norepinephrine nih.gov. These interactions mediate a range of physiological responses.

Beta-Adrenergic Receptor Agonism (β1- and β2-AR)

This compound acts as an agonist at beta-adrenergic receptors, stimulating these receptors patsnap.comfrontiersin.org.

Non-Selective Beta-Agonism

Research indicates that this compound is a non-selective beta-agonist, activating both β1- and β2-adrenergic receptors mdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.org. This dual activity contributes to its diverse effects on different organ systems mdpi.comresearchgate.net. Studies using non-selective beta-adrenergic receptor blockers like propranolol have competitively inhibited the effects of this compound, supporting its action as a beta-adrenergic receptor agonist mdpi.comfrontiersin.orgresearchgate.net.

Cardiotonic and Chronotropic Effects via Beta-Adrenergic Receptors

This compound exhibits positive inotropic and chronotropic effects on the heart, meaning it increases the force and rate of myocardial contraction mdpi.comresearchgate.netresearchgate.netfrontiersin.orgmdpi.comresearchgate.net. These effects are mediated through the activation of β1-adrenergic receptors, which are abundantly expressed in the heart mdpi.comnih.govfrontiersin.org. Studies in isolated heart preparations and animal models have demonstrated that this compound increases heart rate and myocardial contractility mdpi.comresearchgate.netfrontiersin.orgresearchgate.net. This positive inotropic effect can enhance the myocardial contractile response frontiersin.org.

Bronchodilatory Effects via Beta-Adrenergic Receptors

This compound also demonstrates bronchodilatory effects, leading to the relaxation of bronchial smooth muscles ontosight.aimdpi.comresearchgate.net. This action is primarily attributed to its agonist activity at β2-adrenergic receptors, which are found on the smooth muscle cells of the bronchi mdpi.comfrontiersin.org. Similar to conventional bronchodilators, this compound activates these receptors, promoting bronchodilation mdpi.comfrontiersin.org. Studies have shown that this compound can dose-dependently relax tracheal muscles researchgate.net.

Alpha-Adrenergic Receptor Antagonism (α1-AR)

Beyond its beta-adrenergic agonist activity, this compound has also been identified as an antagonist of α1-adrenergic receptors frontiersin.orgmdpi.commedchemexpress.commedchemexpress.comnih.govresearchgate.net. This antagonistic action contributes to effects such as lowering blood pressure frontiersin.orgmdpi.comnih.gov. Research suggests that this compound can directly bind to α1-ARs and appears to be a novel antagonist for these receptors nih.gov. Studies have shown that this compound can decrease blood pressure in various hypertension models nih.gov. In vitro studies have indicated that this compound can blunt inositol monophosphate production and inhibit the influx of calcium ions induced by phenylephrine, consistent with α1-AR antagonism nih.gov.

Intracellular Signaling Pathways Modulated by this compound

This compound influences several intracellular signaling pathways, contributing to its diverse pharmacological effects frontiersin.org. A key pathway modulated by this compound is the cyclic adenosine monophosphate (cAMP) pathway wikipedia.orgpatsnap.com. This compound partly exerts its actions by activating adenylate cyclase, an enzyme responsible for increasing intracellular cAMP levels wikipedia.org. Elevated cAMP levels can lead to various downstream effects, including enhanced cardiac output and bronchodilation patsnap.com.

Furthermore, this compound has been shown to interact with the PI3K/Akt signaling pathway frontiersin.orgspandidos-publications.comnih.govspandidos-publications.com. This pathway is involved in various cellular processes, including cell proliferation and apoptosis spandidos-publications.com. This compound's effects on cardiomyocyte apoptosis have been linked to the PI3K/Akt pathway, particularly through the activation of β2-AR frontiersin.org. Studies have demonstrated that this compound can regulate cardiomyocyte apoptosis via the β2-AR/PI3K/Akt signaling pathway frontiersin.org. This compound has also been shown to activate the PI3K/Akt/Nrf-2 and heme oxygenase-1 (HO-1) pathways, which are involved in anti-inflammatory and antioxidant responses spandidos-publications.comnih.gov.

Other signaling pathways potentially modulated by this compound include those related to oxidative stress, inflammation, and anti-apoptosis mdpi.comnih.govfrontiersin.org. For instance, this compound has been shown to reduce oxidative damage through reactive oxygen species (ROS) and exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway frontiersin.org. It can also increase the expression of HO-1 and Nrf-2 and reduce the production of inflammatory factors frontiersin.org.

Table 1: Adrenergic Receptor Interactions of this compound

| Receptor Type | This compound Action | Effect |

| β1-Adrenergic Receptor | Agonist | Increased heart rate, increased contractility |

| β2-Adrenergic Receptor | Agonist | Bronchodilation, smooth muscle relaxation |

| α1-Adrenergic Receptor | Antagonist | Decreased blood pressure |

Table 2: Intracellular Signaling Pathways Modulated by this compound

| Signaling Pathway | Key Components Involved | Associated Effects |

| cAMP Pathway | Adenylate Cyclase, cAMP | Enhanced cardiac output, Bronchodilation |

| PI3K/Akt Pathway | PI3K, Akt | Regulation of cell apoptosis, Cardioprotection |

| Nrf-2/HO-1 Pathway | Nrf-2, HO-1 | Anti-inflammatory, Antioxidant |

| NF-κB Pathway | NF-κB | Inhibition of inflammation |

| ROS | Reactive Oxygen Species | Reduction of oxidative damage |

Cyclic Adenosine Monophosphate (cAMP) Pathway Activation

This compound is known to activate beta-adrenergic receptors (β-AR), which are G protein-coupled receptors. Activation of β-ARs, particularly β1 and β2 subtypes, leads to the activation of adenylyl cyclase, an enzyme responsible for increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP) wikipedia.org. This increase in cAMP levels is a key step in the adrenergic signaling cascade and contributes to various physiological effects, including positive inotropic (increased contractility) and chronotropic (increased heart rate) effects in the heart, as well as bronchodilation wikipedia.org. Studies in rodent models have demonstrated that this compound produces cardiotonic, vascular relaxation, and bronchodilator effects, partly mediated by the activation of adenylate cyclase and the subsequent boost in cellular cAMP wikipedia.org. Furthermore, this compound's antiplatelet and antithrombotic activities observed in animal models are suggested to occur via a cAMP-dependent pathway, potentially contributing to enhanced vasodilation and arterial integrity wikipedia.org.

PI3K/Akt Signaling Pathway Regulation

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis nih.gov. This compound has been shown to influence this pathway, leading to increased expression of phosphorylated PI3K and Akt in various tissues nih.gov. For instance, research indicates that this compound promotes the proliferation of gastric smooth muscle cells through the β2-AR/PI3K/Akt pathway and inhibits apoptosis by affecting downstream apoptosis-related targets nih.govnih.gov. In the context of cardiotoxicity induced by doxorubicin, this compound, particularly in combination with 6-gingerol, has been found to activate the PI3K/Akt pathway, exerting a protective effect on the heart mdpi.comnih.gov. Studies on human nucleus pulposus cells have also shown that this compound can attenuate apoptosis induced by interleukin-1β (IL-1β) via a ROS-mediated PI3K/Akt pathway sci-hub.se. Inhibition of the PI3K/Akt pathway using inhibitors like LY294002 has been shown to reduce the anti-apoptotic effects of this compound, highlighting the importance of this pathway in its protective mechanisms nih.govsci-hub.se.

| Study | Model System | Key Finding Related to PI3K/Akt | Citation |

| An et al. (2017) | Gastric smooth muscle cells | This compound promotes proliferation and inhibits apoptosis via β2-AR/PI3K/Akt pathway. | nih.govnih.gov |

| Chen et al. (2013) / Wu et al. (2016) (cited in nih.govmdpi.comnih.govnih.gov) | Cardiomyocytes | This compound protects against doxorubicin-induced apoptosis by upregulating the PI3K/Akt pathway. | nih.govmdpi.comnih.govnih.gov |

| Zhu X. et al. (2021) (cited in nih.govsci-hub.se) | Human nucleus pulposus cells | This compound attenuates IL-1β-induced apoptosis via ROS-mediated PI3K/Akt pathway. | nih.govsci-hub.se |

| Ha et al. (2012) (cited in nih.govmedchemexpress.com) | C6 cells | This compound induces HO-1 through PI3K/Akt/Nrf-2 pathway, protecting against hypoxia-induced brain injury. | nih.govmedchemexpress.com |

| Yang S. et al. (2020) (cited in nih.govfrontiersin.org) | Alzheimer's disease rat model | This compound regulates the Akt/GSK3β signaling pathway, contributing to neuroprotective effects. | nih.govfrontiersin.orgnih.govdntb.gov.ua |

| Wu et al. (2016) (cited in nih.govnih.govfrontiersin.org) | Cardiomyocytes | This compound inhibits apoptosis and requires PI3K activation for its anti-apoptotic effect, mediated by the β2-AR/PI3K/Akt cascade. | nih.govnih.govfrontiersin.org |

NF-κB Signaling Pathway Inhibition

This compound has demonstrated anti-inflammatory effects, partly attributed to its inhibitory effects on the NF-κB signaling pathway mdpi.comfrontiersin.orgportlandpress.comnih.gov. Studies have shown that this compound decreases the expression of phosphorylated p65 and the degradation of IκBα induced by inflammatory mediators like IL-1β in nucleus pulposus cells frontiersin.orgportlandpress.com. Similar findings have been reported in glial cells treated with this compound, where it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as mediators like ROS, NO (mediated by iNOS), and PGE2 (mediated by COX-2) frontiersin.orgresearchgate.net. This suggests that this compound's anti-inflammatory actions involve the suppression of NF-κB activation frontiersin.orgresearchgate.net. Furthermore, this compound has been shown to downregulate the expression of IL-6 and IL-8 through pathways involving iNOS, NF-κB, and c-jun frontiersin.org.

| Study | Model System | Key Finding Related to NF-κB Inhibition | Citation |

| Bai et al. (2019) (cited in frontiersin.orgportlandpress.com) | Nucleus pulposus cells | This compound decreases p-p65 expression and IκBα degradation induced by IL-1β, inhibiting the NF-κB pathway. | frontiersin.orgportlandpress.com |

| Yang X. et al. (2020) (cited in frontiersin.orgresearchgate.net) | LPS-activated BV2 microglia cells | This compound inhibits TNF-α, IL-6, ROS, NO, and PGE2 production and suppresses NF-κB signaling. | frontiersin.orgresearchgate.net |

| Wei et al. (2021) (cited in frontiersin.org) | Histamine-treated human nasal epithelial cells | This compound downregulates IL-6 and IL-8 via iNOS, NF-κB, and c-jun pathways. | frontiersin.org |

| Kang et al. (1999) (cited in frontiersin.org) | Mouse peritoneal macrophages | This compound inhibits iNOS expression mainly via the NF-κB signaling pathway. | frontiersin.org |

AKT/GSK3β Signaling Pathway Modulation

This compound has been observed to regulate the AKT/GSK3β signaling pathway, which is involved in various cellular processes including apoptosis nih.govfrontiersin.orgnih.govdntb.gov.ua. Research indicates that this compound increases the phosphorylation of AKT and the expression of Ser9p/GSK-3β. This phosphorylation of Ser9 decreases the kinase activity of GSK-3β, which in turn inhibits apoptosis nih.govfrontiersin.org. Studies investigating the role of this compound in Alzheimer's disease models have shown that it can regulate the Akt/GSK3β signaling pathway, contributing to its observed neuroprotective effects frontiersin.orgnih.govdntb.gov.ua. Aluminum chloride-induced dephosphorylation and inactivation of Akt, as well as dephosphorylation and stimulation of GSK-3β, are associated with apoptosis; this compound has been shown to protect against these effects by activating the Akt/GSK3β pathway nih.gov.

TGF-β1/Smad Signaling Pathway Inhibition

The TGF-β1/Smad signaling pathway is a key regulator of fibrosis in various tissues and organs frontiersin.orgnih.govresearchgate.net. This compound has demonstrated anti-fibrotic effects by inhibiting this pathway frontiersin.orgnih.govresearchgate.netnih.gov. Studies have shown that this compound can block the phosphorylation and nuclear translocation of Smad2/3 stimulated by TGF-β1, indicating its inhibitory effect on the TGF-β/Smad signaling pathway frontiersin.org. This inhibition is associated with the attenuation of cardiac fibroblast activation and fibrosis frontiersin.orgresearchgate.netnih.gov. In models of cardiac and renal fibrosis, this compound has been shown to inhibit collagen synthesis in cardiac fibroblasts and reduce cardiomyocyte hypertrophy induced by TGF-β1, partly by downregulating the phosphorylation of downstream signaling molecules frontiersin.org. The inhibitory effect of this compound on cardiac fibroblast activation appears to be independent of β2-adrenergic receptor activation nih.gov.

| Study | Model System | Key Finding Related to TGF-β1/Smad Inhibition | Citation |

| Zhu J. X. et al. (2021) (cited in frontiersin.orgnih.gov) | Neonatal rat cardiac fibroblasts, mouse models | This compound inhibits collagen synthesis and blocks Smad2/3 phosphorylation and nuclear translocation stimulated by TGF-β1, reducing fibrosis. | frontiersin.orgnih.gov |

| Deng et al. (2020) (cited in frontiersin.orgnih.gov) | Cardiorenal syndrome rat model | This compound improves cardiorenal function and attenuates fibrosis, linked to inhibition of TGF-β1/NF-κB and ASK1/MAPK/NF-κB pathways. | frontiersin.orgnih.gov |

LKB1/AMPKα/Sirt1 Signaling Pathway Regulation

The LKB1/AMPKα/Sirt1 signaling pathway plays a role in regulating cellular energy metabolism and mitochondrial function nih.govfrontiersin.orgresearcher.life. This compound has been shown to influence this pathway, particularly in the context of chronic heart failure nih.govfrontiersin.org. Research indicates that this compound, especially in combination with 6-gingerol, can upregulate the LKB1/AMPKα/Sirt1 pathway nih.govresearcher.life. This upregulation is associated with the promotion of mitochondrial energy metabolism and protection against chronic heart failure nih.govfrontiersin.org. Studies have shown that this compound can increase the relative mRNA and protein expression levels of LKB1, AMPKα1, and Sirt1 in myocardial tissues and cells frontiersin.org. This suggests that this compound's beneficial effects on cardiac function may be mediated, in part, through the modulation of this energy metabolism pathway frontiersin.org.

| Study | Model System | Key Finding Related to LKB1/AMPKα/Sirt1 Regulation | Citation |

| Wen et al. (2019a, 2020c) (cited in frontiersin.org) | Rat myocardial tissues and myocardial cells | This compound increases mRNA and protein levels of LKB1, AMPKα1, and Sirt1. | frontiersin.org |

| Wen et al. (2020c) / Chen et al. (cited in nih.govresearcher.life) | Doxorubicin-induced chronic heart failure rat model | This compound combined with 6-gingerol upregulates the LKB1/AMPKα/Sirt1 pathway, promoting mitochondrial energy metabolism. | nih.govresearcher.life |

ASK1/MAPK (ERK, P38)/NF-κB Signaling Pathway Targeting

This compound has been shown to target the ASK1/MAPK (ERK, P38)/NF-κB signaling pathway, which is involved in various cellular responses, including inflammation, apoptosis, and fibrosis medchemexpress.comfrontiersin.orgfrontiersin.orgnih.gov. In models of cardiorenal syndrome, this compound has been found to improve cardiac and renal function and attenuate fibrosis by downregulating the phosphorylation of ASK1 and its downstream kinases, ERK and P38, as well as NF-κB medchemexpress.comfrontiersin.orgfrontiersin.orgnih.gov. This targeting of the ASK1/MAPK/NF-κB pathway contributes to the inhibition of collagen synthesis and cardiomyocyte hypertrophy frontiersin.org. Additionally, this compound's anti-apoptotic and anti-oxidative stress effects in certain cell types have been linked to the downregulation of pathways involving P38 MAPK and NF-κB nih.govfrontiersin.org. While this compound has been shown to activate the ERK1/2 pathway in some contexts, its effects on MAPK signaling appear to be multifaceted and context-dependent nih.govfrontiersin.org.

| Study | Model System | Key Finding Related to ASK1/MAPK/NF-κB Targeting | Citation |

| Deng et al. (2020) (cited in medchemexpress.comfrontiersin.orgfrontiersin.orgnih.gov) | Cardiorenal syndrome rat model | This compound improves cardiorenal function and attenuates fibrosis by targeting ASK1/MAPK (ERK, P38)/NF-κB pathway. | medchemexpress.comfrontiersin.orgfrontiersin.orgnih.gov |

| Yang et al. (2021) (cited in nih.govfrontiersin.org) | t-BHP-induced Schwann cells | This compound downregulates the NOX2/ROS/TRP/P38 MAPK/NF-κB signaling pathway, increasing cell survival. | nih.govfrontiersin.org |

| Zhu J. X. et al. (2021) (cited in frontiersin.org) | Neonatal rat cardiac fibroblasts, cardiomyocytes | This compound inhibits collagen synthesis and hypertrophy induced by TGF-β1/NF-kB by downregulating the phosphorylation of ASK1/MAPK (ERK, P38)/NF-κB. | frontiersin.org |

NRF2/HO-1 Pathway Modulation

Research indicates that this compound can modulate the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme oxygenase-1 (HO-1) signaling pathway nih.govnih.govresearchgate.netresearchgate.net. The NRF2/HO-1 pathway is a crucial defense mechanism against oxidative stress and inflammation tandfonline.com. Under normal conditions, NRF2 is sequestered in the cytoplasm by Keap1 tandfonline.com. Upon stimulation by oxidative stress or other stimuli, NRF2 dissociates from Keap1 and translocates to the nucleus, where it binds to the promoter region of antioxidant genes, including HO-1, thereby upregulating their expression nih.govtandfonline.com.

Studies have shown that this compound can increase the activity and nuclear translocation of NRF2 nih.govnih.govtandfonline.com. This activation leads to increased expression of HO-1 nih.govnih.govresearchgate.net. For instance, in a study investigating the effects of this compound on intestinal ischemia-reperfusion injury in mice, this compound was found to increase the activity of NRF2 and HO-1 nih.gov. This effect was associated with a reduction in inflammatory responses nih.gov. Another study on LPS-activated microglia demonstrated that this compound's anti-inflammatory effects were mediated, in part, through the regulation of the NRF2/HO-1 pathway researchgate.net. The activation of this pathway by this compound contributes to its antioxidant and anti-inflammatory properties nih.govnih.govresearchgate.net.

NOX2/ROS Pathway Inhibition

This compound has been shown to exert inhibitory effects on the NOX2/Reactive Oxygen Species (ROS) pathway mdpi.comfrontiersin.orgnih.govdntb.gov.ua. The NOX2 enzyme is a key component of NADPH oxidase complexes, which are major sources of ROS production in various cell types mdpi.com. Excessive ROS production contributes to oxidative stress and plays a role in the pathogenesis of numerous diseases, including neuropathic pain and neurodegenerative disorders mdpi.comnih.govmdpi.com.

Studies have demonstrated that this compound can significantly reduce elevated levels of ROS mdpi.comfrontiersin.orgnih.gov. For example, in a study on neuropathic pain, this compound treatment led to a significant decrease in ROS levels frontiersin.orgnih.gov. This inhibitory effect on ROS production is considered a key mechanism underlying the neuroprotective and anti-inflammatory effects of this compound mdpi.comfrontiersin.orgnih.gov. The modulation of the NOX2/ROS pathway by this compound contributes to its ability to ameliorate oxidative stress-induced injury mdpi.comnih.gov.

Enzyme and Ion Channel Regulation

This compound has also been investigated for its potential to regulate various enzymes and ion channels.

Inhibition of Liver Enzymes and Drug Metabolism Interference

Research suggests that this compound may inhibit certain liver enzymes, particularly those belonging to the cytochrome P450 (CYP) family researchgate.net. CYP enzymes are the primary enzymes responsible for the metabolism of a wide range of drugs and xenobiotics in the liver europa.eumdpi.comlongdom.orgfrontiersin.org. Inhibition of these enzymes can lead to altered drug metabolism, potentially affecting the pharmacokinetics and efficacy of co-administered medications europa.eulongdom.org.

An in vitro study evaluated the inhibitory effects of several amine stimulants, including this compound, on human recombinant CYP2D6 and CYP3A4 enzymes researchgate.net. The results indicated that this compound was among the compounds that exhibited inhibitory activity against CYP2D6, with an IC50 value in the range of 2-12 μM researchgate.net. Inhibition of CYP2D6 can impact the metabolism of drugs that are substrates for this enzyme longdom.org. While the study identified this compound as a relatively strong inhibitor of CYP2D6 in vitro, it also noted that only a few of the tested compounds showed significant inhibition of CYP3A4 at a high concentration researchgate.net. These findings suggest a potential for this compound to interfere with the metabolism of drugs primarily metabolized by CYP2D6, highlighting a possible area of drug-drug interactions researchgate.netlongdom.org. Further research is needed to fully understand the clinical implications of these in vitro findings.

The following table summarizes the in vitro inhibition data for this compound on CYP enzymes:

| Enzyme | IC50 (µM) |

| CYP2D6 | 2-12 |

| CYP3A4 | >100 (limited inhibition) |

Note: Data extracted from an in vitro study researchgate.net. IC50 represents the half maximal inhibitory concentration.

Biological Activities and Therapeutic Potential Research

Cardiovascular System Research

Higenamine has been the subject of numerous studies investigating its impact on cardiovascular function. Its effects are often linked to its interaction with adrenergic receptors. mdpi.comresearchgate.netresearchgate.net

Myocardial Contractility and Heart Rate Modulation

This compound has been observed to influence both myocardial contractility and heart rate. Studies indicate that it can act as a non-selective beta-adrenergic receptor agonist, activating both β1- and β2-adrenergic receptors. mdpi.comresearchgate.netresearchgate.netnih.gov Activation of β1-adrenergic receptors in the heart is associated with increased heart rate (positive chronotropy) and enhanced myocardial contractility (positive inotropy). mdpi.comnih.gov

Research in isolated rabbit left atria demonstrated that this compound increased the rate of relaxation and shortened the time to peak and duration of contraction in a dose-dependent manner. researchgate.net These effects were competitively blocked by propranolol, a non-selective β1- and β2-adrenergic receptor blocker, suggesting a β-adrenergic receptor mediated mechanism. frontiersin.orgresearchgate.net While this compound can increase heart rate, its effects on blood pressure have been reported as variable. wikipedia.orgnih.gov Compared to potent β1-agonists like isoproterenol, this compound's cardiovascular effects are considered relatively mild. mdpi.com

| Study Subject | Observed Effect on Heart Rate | Observed Effect on Blood Pressure | Reference |

|---|---|---|---|

| Healthy volunteers | Increased | Variable | nih.govfrontiersin.org |

| Patients with heart disease | Increased | Variable | nih.govfrontiersin.org |

| Dogs | Increased | Decreased | mdpi.com |

Anti-Ischemia/Reperfusion Injury Effects

Studies suggest that this compound may offer protective effects against ischemia/reperfusion (I/R) injury in the heart. I/R injury can lead to significant damage and contribute to heart failure. frontiersin.org Research in mice indicated that this compound reduced I/R-induced myocardial infarction. frontiersin.orgnih.gov This protective effect is thought to be mediated, at least in part, through the activation of the β2-adrenergic receptor/PI3K/Akt signaling pathway. frontiersin.orgnih.govfrontiersin.orgspandidos-publications.com

| Model System | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Mouse model of I/R injury | Reduced myocardial infarction | β2-AR/PI3K/Akt signaling pathway | frontiersin.orgnih.gov |

| Primary neonatal rat ventricular myocytes | Inhibited apoptosis, reduced cleaved caspase 3 and 9 | β2-AR/PI3K/Akt signaling pathway | nih.gov |

| Adult mouse ventricular myocytes | Inhibited apoptosis, reduced cleaved caspase 3 and 9 | β2-AR/PI3K/Akt signaling pathway | nih.gov |

Anti-Apoptotic Effects in Cardiomyocytes

This compound has demonstrated anti-apoptotic effects in cardiomyocytes, which is crucial for preserving heart function, particularly after ischemic events. nih.govnih.gov Research has shown that this compound can inhibit apoptosis in both primary neonatal rat and adult mouse ventricular myocytes. nih.gov This effect is significantly mediated by the β2-adrenergic receptor and requires the activation of PI3K/Akt signaling. nih.govfrontiersin.orgspandidos-publications.com Studies have shown that this compound stimulated AKT phosphorylation, a key event in the PI3K/Akt pathway, which is essential for its anti-apoptotic action in these cells. nih.gov

| Cell Type | Stimulus for Apoptosis | Observed Effect of this compound | Key Signaling Pathway Involved | Reference |

|---|---|---|---|---|

| Primary neonatal rat ventricular myocytes | Ischemia/Reperfusion | Inhibited apoptosis | β2-AR/PI3K/Akt | nih.gov |

| Adult mouse ventricular myocytes | Ischemia/Reperfusion | Inhibited apoptosis | β2-AR/PI3K/Akt | nih.gov |

| Cardiomyocytes (Doxorubicin-induced) | Doxorubicin | Reduced apoptosis | PI3K/Akt | nih.govsci-hub.se |

Anti-Fibrotic Effects and Cardiac Remodeling Attenuation

Research indicates that this compound may play a role in attenuating cardiac fibrosis and remodeling, processes that contribute to the progression of heart disease. nih.govresearchgate.netnih.gov Studies using mouse models of chronic pressure overload (transverse aortic constriction) and isoproterenol-induced cardiac fibrosis showed that this compound significantly reduced cardiac hypertrophy, fibrosis, and dysfunction. researchgate.netnih.gov

At the cellular level, this compound has been shown to suppress the activation of cardiac fibroblasts, which are key players in the development of fibrosis. researchgate.netnih.gov It inhibited the expression of ACTA2, a marker of fibroblast activation, induced by TGF-β1. researchgate.netnih.gov Furthermore, this compound reduced the phosphorylation of Smad2/3 and the expression of extracellular matrix proteins like collagen I and collagen III, indicating an inhibition of the TGF-β/Smad signaling pathway, a major pathway involved in fibrosis. frontiersin.orgresearchgate.netnih.gov Interestingly, the anti-fibrotic effect on cardiac fibroblasts appears to be independent of β2-adrenergic receptor activation. researchgate.netnih.gov

| Model System | Observed Effect | Key Molecular Target/Pathway | Reference |

|---|---|---|---|

| Mouse model of chronic pressure overload (TAC) | Attenuated cardiac hypertrophy, fibrosis, and dysfunction | TGF-β/Smad signaling | researchgate.netnih.gov |

| Mouse model of isoproterenol-induced fibrosis | Reduced cardiac fibrosis | TGF-β/Smad signaling | researchgate.netnih.gov |

| Cardiac fibroblasts (in vitro, TGF-β1 induced) | Suppressed activation, reduced collagen I/III expression | TGF-β1/Smad signaling | researchgate.netnih.gov |

Vasodilation and Blood Flow Enhancement

This compound has been observed to exert vasodilatory effects, which can contribute to improved blood flow. frontiersin.orgmdpi.comfrontiersin.org This effect is partly mediated through its action as a β2-adrenergic receptor agonist, leading to the relaxation of smooth muscle in blood vessels. frontiersin.orgmdpi.com Studies have shown that this compound can inhibit vasoconstriction and promote blood flow. frontiersin.org The vasodilatory effect may also involve the inhibition of α1-adrenergic receptors and influencing pathways like PI3K/Akt. frontiersin.orgfrontiersin.orgnih.gov Research on cold-induced vasoconstriction in rats indicated that this compound reversed the decline in cutaneous regional blood flow. nih.gov

| Observed Effect | Proposed Mechanism(s) | Reference |

|---|---|---|

| Vasodilation | β2-adrenergic receptor agonism | frontiersin.orgmdpi.com |

| Increased blood flow | Inhibition of vasoconstriction | frontiersin.org |

| Reversal of cold-induced vasoconstriction | PI3K/Akt, ROS/α2C-AR, PTK9 pathways | nih.gov |

Anti-Thrombotic and Anti-Platelet Aggregation Effects

This compound has demonstrated anti-thrombotic and anti-platelet aggregation properties. frontiersin.orgfrontiersin.orgthieme-connect.comkoreascience.kr Platelet aggregation is a key process in the formation of blood clots (thrombi). Studies have shown that this compound can inhibit platelet aggregation induced by various agents, including ADP, collagen, and epinephrine, in both human and rat platelets. thieme-connect.comnih.gov Its inhibitory effect was particularly notable against epinephrine-induced aggregation. thieme-connect.comnih.gov

The mechanism behind its anti-platelet activity may involve competing with epinephrine at the α2-adrenergic receptor site on platelets and potentially directly acting on thromboxane A2 (TXA2) receptors. frontiersin.org In vivo studies in mouse models of acute thrombosis showed that this compound administration increased recovery rates from thrombotic challenge and lowered thrombus weight in a rat arterio-venous shunt model. thieme-connect.comnih.gov The (S)-(-) stereoisomer of this compound has been reported to exhibit stronger anti-platelet aggregation effects compared to the (R)-(+) stereoisomer. frontiersin.orgresearchgate.netmdpi.com

| Observed Effect | In Vitro Models Used | In Vivo Models Used | Proposed Mechanism(s) | Reference |

|---|---|---|---|---|

| Inhibition of platelet aggregation | Human and rat platelet-rich plasma (induced by ADP, collagen, epinephrine) | Mouse acute thrombosis model | Competition at α2-AR, action on TP receptors | frontiersin.orgthieme-connect.comnih.gov |

| Anti-thrombotic effects | Not directly applicable | Mouse acute thrombosis model, rat AV-shunt model | β-agonistic effects, anti-platelet effects | thieme-connect.comkoreascience.krnih.gov |

Cardioprotective Mechanisms in Specific Pathologies

Accumulating evidence suggests that this compound possesses cardioprotective effects in various experimental models of heart disease. researchgate.net It has shown potential in alleviating heart failure, reducing cardiac ischemia/reperfusion injury, and attenuating pathological cardiac fibrosis and dysfunction. researchgate.net Studies have explored the mechanisms underlying these effects, identifying roles in regulating pathways such as LKB1/AMPKα/Sirt1 and mediating the β2-AR/PI3K/AKT cascade. researchgate.net this compound has also been shown to induce heme oxygenase-1, suppress TGF-β1/Smad signaling, and target the ASK1/MAPK (ERK, P38)/NF-kB signaling pathway, all of which are implicated in cardiac health and disease. researchgate.net

Research using in vitro models, such as doxorubicin (DOX)-induced cytotoxic neonatal rat cardiac myocyte (NRCM) and H9c2 cells, demonstrated that this compound could protect cardiomyocytes from injury. nih.gov In mice models of DOX-induced cardiotoxicity, this compound attenuated cardiomyocyte apoptosis, cardiac atrophy, and cardiac dysfunction. frontiersin.org This protective effect against DOX-induced cardiotoxicity was observed to be independent of β-adrenergic receptor signaling in some studies, suggesting alternative mechanisms, potentially involving the suppression of AMPK activation and reactive oxygen species (ROS) production. frontiersin.org this compound has been shown to inhibit apoptosis of primary neonatal rat cells and adult mouse ventricular myocytes, reducing levels of cleaved caspase-3 and -9. nih.gov This anti-apoptotic effect is mediated by the β2-AR/PI3K/AKT cascade. nih.gov

A study investigating the combined treatment of this compound and 6-gingerol on DOX-induced chronic heart failure in rats and H9c2 cells indicated that the combination improved cardiac function, reduced serum indices, and alleviated histological damage. nih.gov This combined treatment activated the PI3K/Akt signaling pathway and promoted myocardial mitochondrial metabolism through the LKB1/AMPKα/Sirt1 pathway. mdpi.comnih.gov

Respiratory System Research

Bronchodilation Mechanisms

This compound has demonstrated bronchodilatory effects, which are attributed to its activity as a beta-adrenergic receptor agonist. wikipedia.orgmdpi.compatsnap.comresearchgate.net Specifically, it has been shown to act as a β2-adrenergic receptor agonist, leading to the relaxation of smooth muscle in the trachea. mdpi.comnih.gov Studies in isolated tracheal muscles, such as those from guinea pigs, have shown that this compound induces dose-dependent relaxation. mdpi.com This effect is consistent with the known action of β2-adrenergic receptor agonists, which increase cAMP levels in smooth muscle cells, leading to relaxation. wikipedia.orgpatsnap.com

Metabolic and Lipid Regulation Research

Lipolysis and Energy Consumption

Studies have investigated the effects of this compound on lipolysis and energy expenditure. Research indicates that this compound can promote fat decomposition and increase the content of free fatty acids, potentially improving energy consumption. mdpi.com As a beta-2 adrenergic receptor agonist, this compound activates pathways similar to other compounds known to influence fat metabolism. priceplow.com Some research, particularly studies involving this compound as part of a multi-ingredient supplement, has shown an increase in circulating free fatty acids and energy expenditure in healthy subjects. priceplow.comfrontiersin.orgnih.gov While the individual contribution of this compound in these multi-ingredient formulations can be uncertain, these findings suggest a potential role in stimulating lipolysis and thermogenesis. priceplow.comfrontiersin.orgnih.gov However, other studies examining this compound supplementation have not found significant changes in fasting concentrations of fatty acids or resting energy expenditure over a period, indicating that the effects may be subtle or dependent on the specific conditions of the study or the presence of other compounds. frontiersin.org

Data from a study on a this compound-based dietary supplement (combined with caffeine and yohimbe bark extract) in healthy, young men and women showed the following changes compared to a placebo:

| Parameter | Supplement Group Change | Placebo Group Change | Significance |

| Circulating Free Fatty Acids | Increased | No significant change | Significant |

| Energy Expenditure (kcal/day) | Increased | No significant change | Significant |

| Heart Rate (bpm) | ~+3 | Minimal change | Moderate increase nih.gov |

| Systolic Blood Pressure (mmHg) | ~+12 | Minimal change | Moderate increase nih.gov |

Note: Data derived from a study using a supplement containing this compound, caffeine, and yohimbe bark extract. nih.gov

Glucose Uptake and Metabolism

This compound has been associated with enhanced glucose uptake and metabolism. nih.govmdpi.com Research in immortalized rat skeletal muscle cells (L6 cells) has shown that this compound can promote glucose uptake. frontiersin.org This effect is attributed, in part, to its action on β2-adrenergic receptors, which are involved in regulating muscle glucose uptake. nih.govfrontiersin.org Studies have suggested that the ability of this compound to enhance glucose uptake is comparable to that of endogenous catecholamines like epinephrine and norepinephrine. mdpi.com The S-isomer of this compound has been reported to have a stronger ability to promote glucose absorption than the R-isomer. mdpi.com

Anti-Inflammatory and Antioxidant Research

This compound has demonstrated both anti-inflammatory and antioxidant properties in various studies. mdpi.comnih.govresearchgate.netnih.govfrontiersin.org Its anti-inflammatory effects are linked to the suppression of inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comresearchgate.netfrontiersin.org this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. researchgate.netnih.govfrontiersin.org

Regarding antioxidant activity, this compound has been shown to reduce oxidative damage by decreasing reactive oxygen species (ROS) levels and inducing heme oxygenase-1 (HO-1). mdpi.comresearchgate.netnih.govfrontiersin.org Studies have evaluated its impact on markers of oxidative stress, such as malondialdehyde (MDA), and components of the antioxidant system, including superoxide dismutase (SOD) and glutathione (GSH). frontiersin.org In models of oxidative stress, this compound has been observed to reduce upregulated levels of ROS and MDA while increasing levels of SOD and GSH, helping to rebalance the redox system. frontiersin.org The antioxidant activity of this compound may be influenced by factors such as pH. mdpi.com Its antioxidant properties are thought to contribute to its protective effects in conditions like myocardial ischemia–reperfusion injury by reducing apoptotic cell death. nih.gov

Modulation of Inflammatory Cytokines

This compound has demonstrated anti-inflammatory properties through the modulation of inflammatory cytokines nih.govmdpi.comfrontiersin.org. Chronic inflammation is a significant contributor to the pathogenesis of numerous conditions, including cardiovascular disease and neurodegenerative disorders mdpi.com.

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) mdpi.comfrontiersin.orgnih.govportlandpress.com. These cytokines are involved in systemic inflammation mdpi.com. This compound may also inhibit the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) mdpi.comfrontiersin.org. The anti-inflammatory effects of this compound may be partially attributed to its inhibitory effects on the NF-κB signaling pathway frontiersin.orgnih.govnih.gov. In IL-1β-stimulated human nucleus pulposus cells (NPCs), this compound suppressed the production and expression levels of TNF-α and IL-6 portlandpress.comnih.gov.

Data on this compound's Effects on Inflammatory Cytokines:

| Cytokine | Effect of Inflammatory Stimulus | Effect of this compound Treatment |

| TNF-α | Increased | Suppressed/Reduced |

| IL-1β | Increased | Inhibited/Reduced |

| IL-6 | Increased | Suppressed/Reduced |

| IL-8 | Increased | Reduced |

Effects on Skin Aging and Matrix Metalloproteinase-1 Production

Investigational research has explored the potential protective effects of this compound against skin aging, particularly that induced by environmental pollutants like fine dust mdpi.comnih.gov. Skin aging involves the degradation of the extracellular matrix (ECM), a process significantly influenced by matrix metalloproteinases (MMPs) nih.gov.

A key enzyme involved in collagen degradation is matrix metalloproteinase-1 (MMP-1), which serves as a major biomarker of skin aging mdpi.comnih.gov. Studies using human keratinocytes (HaCaT cells) exposed to fine dust have shown that this compound can significantly attenuate the induced expression of MMP-1 mdpi.comnih.govresearchgate.net. Furthermore, this compound was found to modulate the transactivation of AP-1 and NF-κB, factors crucial for MMP-1 transcription mdpi.comnih.gov. This compound also alleviated fine-dust-induced ROS production, a factor contributing to oxidative stress and skin damage mdpi.comnih.govresearchgate.net. These findings suggest that this compound's protective effects against fine-dust-induced skin aging may be primarily mediated through its inhibition of MMP-1 and its ability to mitigate ROS-induced oxidative damage mdpi.comnih.gov.

Data on this compound's Effects on Skin Aging Markers (in Fine-Dust-Exposed HaCaT Cells):

| Marker | Effect of Fine Dust Exposure | Effect of this compound Treatment |

| MMP-1 Expression | Increased | Attenuated/Decreased |

| AP-1 Transactivation | Increased | Modulated |

| NF-κB Transactivation | Increased | Modulated |

| ROS Production | Increased | Alleviated |

Other Investigational Biological Activities

Beyond its effects on oxidative stress, inflammation, and skin aging, this compound has been investigated for other potential biological activities.

Erectile Dysfunction Research

This compound has been studied for its potential in improving erectile dysfunction ncats.iomdpi.commdpi.comresearchgate.net. Research suggests that this compound can cause relaxation of the corpus cavernosum, the spongy tissue in the penis that fills with blood during erection ncats.iofrontiersin.org. This relaxation response in rat corpus cavernosum has been observed in a dose-dependent manner and is reported to be mediated by cyclic GMP (cGMP) and cyclic AMP (cAMP) pathways frontiersin.org. Via a beta-adrenoceptor mechanism, this compound induced relaxation in rat corpus cavernosum, potentially leading to improved vasodilation and erectile function ncats.io.

Neuroprotective Effects in Disease Models

This compound has shown promise for its neuroprotective effects in various disease models frontiersin.orgnih.govfrontiersin.orgresearchgate.net. Studies have investigated its potential to protect against neuronal damage in conditions such as ischemia/reperfusion injury and Alzheimer's disease frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov.

In a rat model of ischemia/reperfusion (I/R) injury, this compound was shown to improve neurological function and inhibit the increase in serum TNF-α, IL-1, and IL-6 levels induced by I/R mdpi.com. This compound has also been reported to attenuate OGD/R-induced production of ROS and MDA and inhibit the reduction of SOD and GPX activities, suggesting a protective effect against brain I/R-induced damage nih.gov. In experimental Alzheimer's disease rat models induced by aluminum chloride (AlCl₃), this compound attenuated cognitive impairment, reduced amyloid-beta (Aβ) burden, and inhibited apoptosis researchgate.netnih.gov. These neuroprotective effects may be linked to the modulation of oxidative markers and regulation of the Akt/GSK3β signaling pathway frontiersin.orgresearchgate.netnih.gov. This compound's antioxidant and anti-inflammatory properties are thought to contribute to its neuroprotective effects mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net.

Data on this compound's Neuroprotective Effects (in AlCl₃-induced AD Rat Model):

| Marker/Outcome | Effect of AlCl₃ Treatment | Effect of this compound Treatment |

| Cognitive Impairment | Increased | Attenuated |

| Amyloid-beta (Aβ) Burden | Increased | Reduced |

| Apoptosis | Increased | Inhibited |

| Oxidative Damage | Increased | Attenuated |

| Akt/GSK3β Signaling | Disturbed | Normalized/Regulated |

Pharmacokinetics and Biotransformation Studies

Absorption and Distribution Studies

Studies have investigated the absorption and distribution characteristics of higenamine following administration. These studies contribute to understanding how quickly and effectively this compound enters the bloodstream and where it subsequently travels within the body.

Oral Bioavailability and Absorption Rate

Following oral administration, this compound has been shown to be rapidly absorbed. Animal experiments, for instance, have indicated that peak plasma concentrations can be reached within approximately 10 minutes after oral intake. mdpi.comnih.gov However, the oral bioavailability of this compound appears to be low, with reported utilization rates ranging from 3% to 22%. nih.govresearchgate.net This suggests that a significant portion of the orally administered dose may not reach systemic circulation in its unchanged form.

Data on Oral Absorption Rate:

| Species | Administration Route | Time to Peak Concentration (Tmax) |

| Animal experiments | Oral | ~10 minutes mdpi.comnih.gov |

| Rats | Oral | 0.42 hours (for doses 3.0-30.0 mg/kg) frontiersin.org |

Data on Oral Bioavailability:

| Bioavailability Measure | Value Range | Source |

| Oral utilization rate | 3-22% | nih.govresearchgate.net |

| Absolute bioavailability (rabbits, based on AUC) | 21.86% and 20.19% (two groups) | nih.gov |

| Absolute bioavailability (rabbits, based on urinary excretion) | 2.84% and 5.50% (two groups) | nih.gov |

Tissue Distribution

Studies in rats have provided some information regarding the tissue distribution of this compound. Following intravenous infusion, approximately 22% of this compound was found to penetrate from the blood vessels into the muscle tissue and distribute to the interstitial fluid. nih.govfrontiersin.orgnih.gov This suggests some distribution into muscle tissue, although the muscle tissue is likely to have a low binding affinity for this compound. nih.gov Information on this compound distribution in human muscle tissues is currently limited. nih.govfrontiersin.org

Protein Binding

Research in rabbits has investigated the protein binding of this compound in plasma. At steady state after intravenous infusion, the mean percentage of protein binding of this compound in plasma was reported to be 54.8%. nih.gov

Data on Protein Binding:

| Species | Condition | Percentage of Protein Binding |

| Rabbits | Steady state after IV infusion | 54.8% nih.gov |

Metabolism and Elimination Pathways

This compound is rapidly eliminated from the body, primarily through metabolic processes.

Half-Life Determination

This compound has a relatively short half-life, which varies depending on the species and route of administration. In human blood, reported half-lives range from 0.107 to 0.166 hours, with a mean of 0.133 hours following intravenous infusion. mdpi.comresearchgate.netnih.gov Other studies report human half-lives between 18-27 minutes or approximately 8 minutes. mdpi.comnih.govfrontiersin.org In rats, half-lives in blood and muscle were approximately 17.9 and 19.0 minutes, respectively. nih.gov The terminal half-life in rabbits was reported as 22 minutes after intravenous bolus. nih.gov

Data on Half-Life:

| Species | Matrix | Half-Life | Notes | Source |

| Human | Blood | 0.133 hours (range: 0.107–0.166 hours) | After IV infusion | mdpi.comresearchgate.netnih.gov |

| Human | Blood | ~8 minutes | mdpi.comnih.gov | |

| Human | Blood | 18–27 minutes | nih.govfrontiersin.org | |

| Rat | Blood | 17.9 minutes | After IV infusion | nih.gov |

| Rat | Muscle | 19.0 minutes | After IV infusion | nih.gov |

| Rabbit | Plasma | 22 minutes | After IV bolus | nih.gov |

| Dog | 8.60 minutes | After IV injection | frontiersin.org |

Hepatic Metabolism and Non-Renal Clearance

The liver plays a significant role in the elimination of this compound. mdpi.comnih.gov Studies suggest that this compound is primarily metabolized by the liver rather than being eliminated unchanged by the kidneys. nih.govfrontiersin.orgnih.govresearchgate.net Non-renal clearance is a major pathway for this compound elimination. nih.gov

Glucuronidation appears to be a predominant metabolic pathway for this compound, with sulfate conjugates also representing a major excreted form. researchgate.netnih.govuit.no UDP-glucuronosyltransferase (UGT) enzymes are involved in the glucuronidation of this compound. nih.gov Specifically, UGT1A9 has been identified as a major isoenzyme responsible for this compound glucuronidation in human liver microsomes. nih.govnih.gov The metabolism of this compound by UGT1A9 follows Michaelis-Menten kinetics. nih.gov

Studies have shown that within 8 hours, only a small percentage of this compound is recovered unchanged in the urine, with reported values around 9.3%. researchgate.netnih.govresearchgate.net This low percentage of renal excretion further supports the importance of non-renal clearance mechanisms, particularly hepatic metabolism, in the elimination of this compound from the body.

Data on Elimination:

| Parameter | Value (Human) | Source |

| Total Clearance (CL) | 249 L/h (range: 199-336 L/h) | researchgate.netnih.gov |

| Renal Clearance (CLr) | 22.9 L/h (range: 4.41-?) | researchgate.netnih.gov |

| Non-Renal Clearance | >220 L/h or 226.1 L/H | nih.govresearchgate.net |

| Percentage recovered in urine (within 8 hours) | 9.3% (range: 4.6%–12.4%) | researchgate.netnih.govresearchgate.net |

Renal Excretion

Renal excretion plays a role in the elimination of this compound from the body, although it appears to be a minor pathway compared to metabolism. In a study involving healthy Chinese subjects who received intravenous infusions of this compound, approximately 9.3% of the administered dose was recovered unchanged in the urine within 8 hours. researchgate.netnih.govnih.gov The range of urinary recovery in this study was between 4.6% and 12.4%. researchgate.netnih.gov The average renal clearance was reported as 22.9 L/h, while the non-renal clearance was significantly higher at 226.1 L/h, suggesting that the liver plays a more substantial role in elimination. nih.gov

In a study in rats, only a small portion of the total oral consumption (1.44%, ranging 0.71%−2.50%) was excreted in the urine over 48 hours. researchgate.net Approximately 43% of the cumulative amount excreted in urine was eliminated within the first 12 hours in rats. researchgate.net

Metabolite Identification

This compound undergoes significant metabolism, leading to the formation of various metabolites. Studies using techniques such as liquid chromatography-quadrupole-orbitrap mass spectrometry (LC–MS/MS) have been employed to identify these transformation products in biological samples, such as urine. researchgate.netnih.gov

In a study involving healthy volunteers who took a this compound tablet, this compound and 32 metabolites were detected in urine samples. researchgate.netnih.gov These metabolites included 6 methylated, 10 sulfated, and 16 glucuronidated conjugates. researchgate.netnih.gov Methylation was identified as a main metabolic pathway. researchgate.netnih.gov The chemical structures of these metabolites were elucidated based on their fragmentation patterns and accurate molecular formula determination. researchgate.netnih.gov

Metabolic activation of this compound has also been investigated, with studies identifying reactive metabolites such as quinone methide, hydroxyquinone methide, and ortho-quinone based on the fragmentation patterns of cysteine conjugates. nih.gov Multiple cytochrome P450 (CYP450) enzymes, including CYP2D6, CYP3A4, and CYP2E1, were found to be involved in the formation of quinone methide, with CYP2D6 playing a major role. nih.gov Oxidation of catechol to ortho-quinone and subsequent isomerization into hydroxyquinone methide were reported to be independent of CYP450 isoforms. nih.gov

Early studies in rats using gas chromatography-mass spectrometry (GC/MS) also suggested the presence of O-methylated metabolites, specifically coclaurine (C6-O-methyl this compound) and isococlaurine (C7-O-methyl this compound), indicating the activity of catechol-O-methyl transferase (COMT). sookmyung.ac.kr

Individual Variability in Metabolism

Individual variability in the metabolism of this compound has been observed. Factors such as genetic variations in drug-metabolizing enzymes can contribute to these differences. incitehealth.comatrainceu.com

One enzyme implicated in this compound metabolism is UGT1A9, which is involved in glucuronidation. mdpi.com Studies have indicated wide interindividual variability in UGT1A9 expression. mdpi.commdpi.com This variability in glucuronidation mediated by UGT1A9 may contribute to the observed large interindividual variability in urinary concentrations of this compound among study participants. mdpi.commdpi.com

Differences in metabolic rates have been noted across species. mdpi.com For instance, the half-life of this compound has been reported as approximately 8 minutes in humans and rats, and around 18-27 minutes in humans according to another source, and 22 minutes in rabbits. mdpi.comnih.govmdpi.com

Pharmacokinetic/Pharmacodynamic Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to describe the relationship between this compound exposure and its effects. An integrated PK/PD model is considered necessary to understand the relationship between drug concentration and response. nih.gov

A study in healthy Chinese subjects used a nonlinear mixed-effect modeling approach to model plasma concentration-time profiles and heart rate. researchgate.netnih.govnih.gov The pharmacokinetics were described using a two-compartment model with nonlinear clearance. researchgate.netnih.govnih.gov In the pharmacodynamic model, heart rates were directly related to plasma drug concentrations using a simple direct effect model with a baseline. researchgate.netnih.govnih.govmdpi.com

This modeling approach characterized the relationship between increasing plasma this compound concentrations and the resulting increase in heart rate. nih.gov Parameters such as the baseline heart rate (E₀), the maximum increase in heart rate (Emax), and the plasma concentration at which 50% of the maximum effect is observed (EC₅₀) have been determined through such modeling. researchgate.netnih.govmdpi.com For example, one study reported an E₀ of 68 bpm, an Emax of 73 bpm, and an EC₅₀ of 8.1 μg/L. researchgate.netnih.govmdpi.com

These models provide valuable information for understanding the concentration-response relationship of this compound and can inform future clinical studies. researchgate.netnih.govnih.gov

Analytical Methodologies for Higenamine Detection and Quantification

Chromatography-Based Techniques

Chromatography plays a vital role in separating higenamine from other compounds present in a sample matrix, which can interfere with its detection. Various chromatographic techniques have been developed and applied for this compound analysis, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being prominent examples scielo.brjfda-online.com.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation of non-volatile and thermally labile compounds like this compound. Different detection methods can be coupled with HPLC to achieve varying levels of sensitivity and selectivity.

HPLC with UV Detection

HPLC coupled with Ultraviolet (UV) detection is a common method for analyzing compounds that absorb UV light, including this compound due to its aromatic rings koreascience.kr. This method is relatively simple and widely available. However, its sensitivity may be limited for detecting trace amounts of this compound in complex matrices compared to other detection methods scielo.br.

Research has demonstrated the application of HPLC-UV for this compound determination. One study described a procedure using HPLC coupled with UV detection at 232 nm for determining this compound concentration in blood koreascience.kr. The method involved sample pretreatment using solid-phase extraction (SPE) with a C18 cartridge koreascience.kr. Another study utilized an LC-PDA (photodiode array) method, a form of UV detection, for detecting this compound in plant extracts and dietary supplements, setting the detector at 282 nm researchgate.net. This method showed a good correlation coefficient of 0.999, a limit of detection (LOD) of 0.643 μg/mL, and a limit of quantification (LOQ) of 1.949 μg/mL researchgate.net. While useful for certain applications, the sensitivity of HPLC-UV may not be sufficient for the low detection limits required in anti-doping control or trace analysis in biological fluids scielo.br.

HPLC with Fluorescence Detection

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers higher sensitivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent scielo.br. While this compound itself may not be strongly fluorescent, derivatization techniques can be employed to enable its detection by fluorescence. However, derivatization adds steps to the analytical process, increasing analysis time and complexity scielo.br. Research indicates that HPLC-FLD has been used for this compound detection scielo.br. Compared to HPLC-Chemiluminescence detection, HPLC-FLD generally exhibits a higher limit of detection for this compound scielo.brscielo.br.

HPLC with Electrochemical Detection

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive technique for detecting electrochemically active compounds, such as those with phenolic hydroxyl groups like this compound nih.govresearchgate.net. This method involves applying a potential across an electrochemical cell and measuring the current generated as the analyte is oxidized or reduced.

Studies have reported the development of HPLC-ECD methods for this compound determination in biological matrices like plasma and urine nih.govmagtechjournal.com. One method involved sample pretreatment using adsorption with acidic alumina followed by acid elution nih.gov. HPLC separation was performed on an ODS column with a mobile phase of acetonitrile and 0.1% phosphoric acid, and detection was carried out at an oxidation potential of 0.75 V nih.gov. This method achieved lower limits of assay for this compound of 2.645 ng/mL in plasma and 10.58 ng/mL in urine nih.gov. Another HPLC-ECD assay for this compound in plasma utilized SPE for extraction and an Apollo Phenyl column for separation, with a mobile phase of NaH2PO4 buffer and acetonitrile magtechjournal.com. This method showed a linear range of 25.0 to 10,000.0 ng/mL and a quantification limit of 2.55 ng/mL magtechjournal.com. HPLC-ECD offers good sensitivity for this compound due to its electroactive properties researchgate.net.

HPLC with Chemiluminescence Detector

High-Performance Liquid Chromatography with a Chemiluminescence Detector (HPLC-CLD) is a highly sensitive detection method that measures light emitted by an analyte undergoing a chemical reaction. This technique can offer high sensitivity and selectivity with low interference scielo.br.

A sensitive and low-cost method for this compound detection has been developed using HPLC-CL coupled with an Ag(III)-luminol system scielo.brscielo.br. This method was applied to detect this compound in lotus plumule and human urine samples scielo.brscielo.br. Sample purification was performed using solid-phase extraction, and chromatographic separation utilized a C18 column scielo.brscielo.br. Under optimal conditions, the chemiluminescence signal showed a linear decrease with the logarithm of this compound concentration in the range of 5 to 800 ng/mL scielo.brscielo.br. The limit of detection (LOD) and limit of quantification (LOQ) for this compound in urine were reported as 0.41 ng/mL and 1.35 ng/mL, respectively scielo.brscielo.br. The HPLC-CL method demonstrated significantly lower LODs compared to HPLC-FLD/ECD and GC-MS, although it was higher than that of UPLC-MS/MS scielo.brresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. GC-MS is suitable for volatile or semi-volatile compounds and often requires derivatization for less volatile analytes like this compound to improve their volatility and thermal stability jfda-online.comkoreascience.kr.

GC-MS methods have been developed for the determination of this compound in various matrices, including biological samples and herbal medicines jfda-online.comnih.gov. One method reported the development of a GC-MS method for this compound in multi-matrix samples based on acylation derivatization jfda-online.comnih.gov. This method showed acceptable linearity in the range of 5 to 200 ng/mL, with an LOD of 1.52 ng/mL and an LOQ of 5 ng/mL jfda-online.comnih.gov. Recoveries ranged from 82.70% to 109.80% in various samples, including plasma and urine jfda-online.comnih.gov. Another GC-MS method for this compound detection in rat biological fluids (bile, plasma, and urine) achieved detection limits of approximately 0.1 ng/mL after extraction and concentration koreascience.kr. GC-MS provides high selectivity and separation efficiency, making it suitable for complex sample matrices jfda-online.com.

Summary of Analytical Methodologies for this compound

| Method | Detection Principle | Typical LOD/LOQ Range (approx.) | Sample Matrices Analyzed (Examples) | Key Considerations | Citations |

| HPLC-UV | UV Absorbance | μg/mL range researchgate.net | Plant extracts, Dietary supplements researchgate.net | Lower sensitivity for trace analysis scielo.br | koreascience.krresearchgate.net |

| HPLC-FLD | Fluorescence | Higher than HPLC-CLD scielo.brresearchgate.net | Mentioned as a method scielo.br | Requires derivatization scielo.br | scielo.brresearchgate.net |

| HPLC-ECD | Electrochemical | Low ng/mL range nih.govmagtechjournal.com | Plasma, Urine nih.govmagtechjournal.com | Sensitive for electroactive compounds researchgate.net | nih.govmagtechjournal.comairitilibrary.com |

| HPLC-CLD | Chemiluminescence | Sub-ng/mL range scielo.brscielo.brresearchgate.net | Urine, Lotus plumule scielo.brscielo.br | High sensitivity, low interference scielo.br | scielo.brscielo.brresearchgate.netresearchgate.net |

| GC-MS | Mass Spectrometry | Low ng/mL range jfda-online.comkoreascience.krnih.gov | Biological fluids, Herbal medicine, Food jfda-online.comkoreascience.krnih.gov | Requires derivatization, suitable for volatile compounds jfda-online.comkoreascience.kr | jfda-online.comkoreascience.krnih.gov |

Note: The LOD/LOQ values can vary significantly depending on the specific method, sample matrix, and instrumentation used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the detection and quantification of this compound. This method offers high sensitivity and selectivity, making it suitable for analyzing complex samples. In a typical LC-MS/MS method for this compound, samples are separated on a liquid chromatography column before entering a tandem mass spectrometer for detection. For instance, one method describes the determination of this compound in human plasma and urine using LC-MS/MS with solid-phase extraction (SPE) for sample preparation. An Atlantis dC18 column was used for chromatographic separation with an isocratic mobile phase of 0.05% formic acid in water-methanol (40:60, v/v). Detection was performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode researchgate.net. Another LC-MS/MS method for analyzing this compound in Chinese herbal medicine, condiments, and topical medicine utilized QuEChERS for extraction and purification. The detection limit of this method was reported as 0.03 ng/g, with a linear range of 0.10-100 ng/g chrom-china.com.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is an advanced form of LC-MS/MS that uses smaller particle size columns and higher flow rates, resulting in faster separation times and improved sensitivity. This technique is frequently used for the analysis of this compound, particularly in anti-doping control due to its high sensitivity and low detection limits mdpi.comscielo.br. A UHPLC-MS/MS method for determining this compound in dietary supplements employed hydrophilic interaction liquid chromatography (HILIC) mode for separation on a UHPLC Acquity BEH HILIC column (2.1mm×100mm, 1.7μm particle size). The mobile phase consisted of 0.1% formic acid in water and acetonitrile (30:70, v/v) at a flow rate of 0.2 mL/min. Detection was performed using ESI (+) in MRM mode, tracking three ion transitions of this compound: 272.08→107.01, 272.08→161.07, and 272.08→77.08 researchgate.netnih.gov. This method was validated and applied for the identification and quantification of this compound in various dietary supplement samples nih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic mode particularly suitable for the separation of polar compounds like this compound. In HILIC, the stationary phase is hydrophilic, and the mobile phase contains a high concentration of organic solvent and a small amount of water. Separation is based on the partitioning of analytes between the mobile phase and a water-enriched layer adsorbed onto the stationary phase halocolumns.com. As mentioned in the previous section, HILIC has been successfully applied in UHPLC-MS/MS methods for this compound analysis in dietary supplements to achieve high sensitivity researchgate.netnih.gov.

Sample Preparation and Extraction Methods

Effective sample preparation is crucial for accurate this compound analysis, particularly in complex matrices. Various methods are employed to extract and purify this compound from different sample types.

Solid-Phase Extraction (SPE)